2-(Butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid
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Overview
Description
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid is a complex organic compound with a unique structure that includes a butylsulfonamido group, a pyridinyl group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the butylsulfonamido group: This can be achieved by reacting butylamine with a sulfonyl chloride under basic conditions.
Introduction of the pyridinyl group: This step involves the coupling of a pyridinyl derivative with a suitable intermediate, often using palladium-catalyzed cross-coupling reactions.
Formation of the phenylpropanoic acid backbone: This can be synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the sulfonamido group to a sulfonamide or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonamides or amines.
Scientific Research Applications
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Pyridinyl)benzonitrile: A compound with a similar pyridinyl group but different functional groups.
Phenyl(pyridin-4-yl)methanone: Another compound with a pyridinyl and phenyl group but different overall structure.
Uniqueness
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-14,21,24H,2-6,15-17H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFFSBHFSQTHRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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